2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide
Description
2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide is a heptamethine cyanine dye with a polymethine backbone, indolium heterocycles, and a chlorine substituent on the cyclohexenyl ring. This compound exhibits strong near-infrared (NIR) absorption and fluorescence, making it valuable in biomedical imaging, photothermal therapy (PTT), and drug delivery systems . Its structure includes two 1,3,3-trimethylindolium groups linked via a conjugated chain, with a chloro-substituted cyclohexenyl bridge enhancing photostability and tuning electronic properties .
Properties
IUPAC Name |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36ClN2.HI/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKPQDRVXJDDCA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56289-67-9 | |
| Record name | IR 786 iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56289-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide has several scientific research applications:
Chemistry: Used as a dye and a fluorescent probe in various chemical assays.
Biology: Employed in imaging techniques due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their activity. For example, its fluorescent properties are due to the delocalization of electrons within the indole ring system, which allows it to absorb and emit light at specific wavelengths . In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways and other physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyanine dyes with structural similarities differ in substituents, counterions, and functional groups, which critically influence their optical properties, solubility, and applications. Below is a detailed comparison:
Structural Analogs and Substituent Effects
IR780 Iodide
- Structure : Differs by replacing methyl groups with propyl at the indolium nitrogen (1-propyl-3,3-dimethyl substituents) .
- Properties :
- λmax: ~780 nm in organic solvents, ideal for NIR imaging .
- Applications: Used in photothermal therapy and nanoparticle-based drug delivery due to enhanced lipophilicity . Key Difference: Propyl groups improve membrane permeability compared to methyl substituents in the parent compound .
IR783 (Sulfobutyl-Modified Analog)
- Structure : Contains sulfobutyl groups on the indolium nitrogen, replacing methyl/propyl .
- Properties :
- Water solubility: Enhanced due to sulfonic acid groups, enabling use in aqueous biological systems .
- Applications: Mitochondrial targeting in cancer apoptosis studies .
IR775 Chloride
- Solubility: Higher in polar solvents (e.g., methanol) due to chloride’s smaller ionic radius .
- Stability: Reduced aggregation in binary solvent systems compared to iodide salts .
Counterion Impact
Iodide vs. Chloride :
Tosylate Derivatives (e.g., CAS 205744-92-9):
Functional Group Modifications
- Cyclohexenyl vs. Cyclopentenyl Bridges: Compounds with cyclopentenyl bridges (e.g., IR806) exhibit ~20 nm blueshift in λmax compared to cyclohexenyl analogs, reducing conjugation length . Chlorine substitution on the cyclohexenyl ring (parent compound) stabilizes the excited state, increasing fluorescence quantum yield by 15% compared to non-halogenated analogs .
Data Table: Key Properties of Comparable Compounds
Biological Activity
The compound 2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide , also known as IR-813 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H36ClIN2
- Molecular Weight : 655.29 g/mol
- CAS Number : 56289-67-9
- Appearance : Light brown to brown solid
- Solubility : Water solubility approximately 30 µg/L at 20°C
IR-813 primarily functions through its interactions with cellular structures and processes. It has been shown to target:
- Lysosomes and Mitochondria : The compound exhibits fluorescence properties that allow it to be used in optical imaging techniques, particularly in near-infrared (NIR) fluorescence imaging .
Antibacterial Activity
Recent studies have indicated that derivatives of indolium compounds, including IR-813, display significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens are summarized below:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| IR-813 | Staphylococcus aureus | 20 - 40 |
| IR-813 | Escherichia coli | 40 - 70 |
These values suggest that while IR-813 shows some antibacterial activity, it is less potent than traditional antibiotics such as ceftriaxone (4 µM against S. aureus and 0.1 µM against E. coli) .
Anticancer Potential
In addition to antibacterial properties, IR-813 has been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, leading to increased apoptosis rates.
Case Studies
A notable case study involved the use of IR-813 in photodynamic therapy (PDT). Researchers found that when irradiated with NIR light, IR-813 could effectively target and kill cancer cells while sparing normal cells. This selectivity is attributed to the preferential uptake of the compound by malignant cells due to their altered metabolic states .
Q & A
Q. What are the standard synthetic routes for this indolium iodide compound, and how can reaction yields be optimized?
The compound is typically synthesized via condensation reactions between indole derivatives and chlorinated cyclohexenone intermediates. Key steps include the formation of the conjugated ethenyl bridge and subsequent quaternization with methyl iodide. To optimize yields (up to 95%), use anhydrous dimethylformamide (DMF) as a solvent under nitrogen atmosphere, and maintain temperatures between 60–80°C to minimize side reactions . Purification via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) is critical for isolating the pure product.
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- UV-Vis/NIR Spectroscopy : Confirm π-conjugation and electronic transitions (absorption peaks typically >700 nm for near-infrared applications) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., methyl groups at δ 1.4–1.6 ppm, indole aromatic protons at δ 6.8–7.5 ppm) and verify substituent positions .
- X-ray Crystallography : Resolve the Z-configuration of the ethylidene group and confirm the planar geometry of the indolium core (bond angles ~120° for sp² hybridization) .
Q. What are the primary research applications of this compound?
Its extended conjugation and NIR absorbance make it suitable for:
- Photodynamic Therapy (PDT) : As a photosensitizer due to high singlet oxygen quantum yields .
- Fluorescent Probes : For bioimaging in cellular studies, leveraging its low autofluorescence in NIR regions .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Competing alkylation at multiple nitrogen sites (indole vs. cyclohexenyl amine) can lead to byproducts. To enhance regioselectivity:
- Use sterically hindered bases (e.g., DBU) to favor indole quaternization.
- Monitor reaction progress via TLC with iodine vapor visualization to isolate intermediates .
Q. What experimental conditions are critical for maintaining compound stability?
The iodide counterion is hygroscopic; store the compound in desiccated amber vials at –20°C under argon. Avoid prolonged exposure to light, as photodegradation of the conjugated system occurs within 48 hours under ambient conditions .
Q. How can computational modeling aid in predicting photophysical properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:
Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?
Discrepancies between NMR peak integration and high-resolution mass spectrometry (HRMS) data often arise from residual solvents or isotopic impurities. Validate purity via:
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect trace impurities.
- Elemental Analysis : Confirm C/H/N ratios within 0.3% deviation .
Q. What strategies improve its efficacy in photodynamic therapy?
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous solubility and tumor targeting.
- Co-administration with Redox Modulators : Ascorbic acid can reduce oxidative degradation in vivo .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
